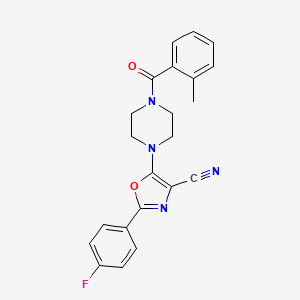

2-(4-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Description

2-(4-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a piperazine ring substituted with a methylbenzoyl group, and a nitrile group attached to the oxazole ring

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2/c1-15-4-2-3-5-18(15)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(29-22)16-6-8-17(23)9-7-16/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBSDCBSYGIPBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multiple steps:

-

Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate ring closure.

-

Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a fluorobenzene derivative with a suitable nucleophile under controlled conditions.

-

Attachment of the Piperazine Ring: : The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.

-

Addition of the Methylbenzoyl Group: : The methylbenzoyl group is typically added via an acylation reaction, using reagents such as acyl chlorides or anhydrides in the presence of a base.

-

Formation of the Carbonitrile Group: : The nitrile group can be introduced through a dehydration reaction of an amide or by using a cyanation reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction: : Reduction reactions can be performed on the nitrile group to convert it into an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

-

Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Acylation Reagents: Acyl chlorides, anhydrides.

Cyanation Reagents: Sodium cyanide, copper(I) cyanide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(4-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may contribute to the development of new materials with desirable characteristics.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Fluorophenyl)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

- 2-(4-Fluorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

- 2-(4-Fluorophenyl)-5-(4-(2-nitrobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 2-(4-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is unique due to the presence of the methyl group on the benzoyl moiety. This structural feature may influence its chemical reactivity, biological activity, and overall properties, making it distinct from its analogs.

Biological Activity

The compound 2-(4-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a novel piperazine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 358.38 g/mol

- IUPAC Name : this compound

This compound features a fluorinated phenyl group, a piperazine moiety, and an oxazole ring, which are common structural elements in many biologically active compounds.

The mechanism of action for this compound primarily involves interaction with specific biological targets such as enzymes and receptors. These interactions may modulate various signaling pathways, leading to pharmacological effects. Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties, similar to other piperazine derivatives.

Pharmacological Effects

- Analgesic Activity : Research indicates that piperazine derivatives possess significant analgesic properties. For instance, studies have shown that related compounds can inhibit pain-related pathways by acting on cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain signaling .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation in various models. This effect is often assessed using animal models where inflammatory responses are induced and subsequently measured after treatment with the compound .

- Cytotoxicity and Antiproliferative Activity : Initial investigations into the cytotoxic effects of related compounds on cancer cell lines have shown promising results. For example, certain derivatives have been tested against ovarian cancer cells, exhibiting IC values in the micromolar range, indicating their potential as anticancer agents .

Case Studies and Research Findings

Toxicology Profile

The acute toxicity profile of the compound has not been extensively documented; however, related piperazine derivatives generally show low toxicity levels in preclinical studies. Histopathological assessments typically reveal no significant adverse effects on vital organs at therapeutic doses .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(4-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile?

A multi-step synthesis approach is typically required, involving condensation reactions between fluorophenyl oxazole intermediates and substituted piperazine derivatives. Critical parameters include:

- Reagent purity : Use ≥97% purity reagents to minimize side reactions (e.g., Kanto Reagents catalog standards) .

- Temperature control : Maintain reaction temperatures between 120–150°C during cyclization steps to avoid decomposition (similar to pyrazole synthesis protocols) .

- Protecting groups : Employ tert-butoxycarbonyl (Boc) or benzyl groups to stabilize reactive piperazine amines during coupling .

Q. How can structural characterization be methodically validated for this compound?

Combined spectroscopic and crystallographic techniques are essential:

- X-ray crystallography : Resolve the oxazole-piperazine core geometry, as demonstrated for analogous fluorophenyl thiazole derivatives (e.g., bond angles within 0.002 Å accuracy) .

- NMR analysis : Compare chemical shifts of fluorophenyl (δ ~7.2–7.6 ppm) and methylbenzoyl protons (δ ~2.4–2.6 ppm) with reference spectra .

- Mass spectrometry : Confirm molecular ion peaks at m/z ≈ 406 (M+H⁺) with ≤2 ppm error .

Q. What pharmacological assays are suitable for initial activity screening?

Focus on enzyme inhibition or receptor-binding assays:

- Kinase inhibition : Use fluorescence polarization assays to evaluate interactions with ATP-binding pockets, referencing pyrazole-based inhibitors .

- CYP450 profiling : Assess metabolic stability via liver microsome assays (e.g., human CYP3A4/2D6 isoforms) .

- Solubility testing : Measure logP values (predicted ~3.2) using shake-flask methods in PBS (pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of fluorophenyl and methylbenzoyl groups?

- Fluorophenyl moiety : Replace with chlorophenyl or methoxyphenyl groups to assess electronic effects on target binding (e.g., EC₅₀ shifts in kinase assays) .

- Methylbenzoyl substitution : Test 2-methyl vs. 3-methyl analogs to determine steric impacts on piperazine conformation (via molecular dynamics simulations) .

- Oxazole core modification : Compare bioactivity of oxazole vs. thiazole or isoxazole derivatives .

Q. What advanced spectroscopic methods resolve ambiguities in piperazine-oxazole conformational dynamics?

- 2D NOESY NMR : Identify spatial proximity between fluorophenyl protons and piperazine methyl groups (cross-peaks at ~3.5–4.0 ppm) .

- Variable-temperature XRD : Analyze thermal motion of the methylbenzoyl group (B-factor deviations >4.0 Ų indicate flexibility) .

- DFT calculations : Optimize gas-phase geometry using B3LYP/6-31G(d) basis sets to predict dipole moments (~5.8 D) .

Q. How should researchers address contradictions in solubility and stability data across studies?

- Controlled reproducibility : Standardize solvent systems (e.g., DMSO vs. ethanol) and humidity levels during storage .

- Degradation profiling : Use HPLC-PDA to monitor hydrolysis of the oxazole ring under acidic conditions (pH <3) .

- Inter-laboratory validation : Compare kinetic solubility data via μSOL assays to identify methodological biases .

Q. What experimental designs are optimal for evaluating metabolic stability in vivo?

- Radiolabeled tracing : Incorporate ¹⁴C at the oxazole carbon to track metabolite formation in rodent plasma .

- Bile-duct cannulation models : Quantify biliary excretion of glucuronidated derivatives .

- Cross-species comparisons : Use humanized liver mouse models to predict human clearance rates .

Methodological Notes for Data Interpretation

Q. How to validate analytical methods for quantifying this compound in biological matrices?

- HPLC-UV/MS : Optimize mobile phase (acetonitrile:ammonium formate, pH 4.0) for baseline separation of parent compound and metabolites (retention time ~8.2 min) .

- Calibration curves : Use ≥6-point linear regression (R² >0.995) with LOD/LOQ ≤10 ng/mL .

- Matrix effects : Assess ion suppression in plasma via post-column infusion experiments .

Q. What computational tools predict drug-likeness and toxicity?

Q. How to resolve discrepancies in biological activity data across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.